Cas no 77368-74-2 (2-({2-[2-{[(6-amino-2-{3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl}-5-methylpyrimidin-4-yl)carbonyl]amino}-3-[(4-{[1-({1-[(5-amino-3,4-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy]-2-(4-{[3-(dimethylamino)propyl]carbamoyl}-2,4'-bi-1,3-thiazol)

2-({2-[2-{[(6-amino-2-{3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl}-5-methylpyrimidin-4-yl)carbonyl]amino}-3-[(4-{[1-({1-[(5-amino-3,4-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy]-2-(4-{[3-(dimethylamino)propyl]carbamoyl}-2,4'-bi-1,3-thiazol structure
77368-74-2 structure
Productnaam:2-({2-[2-{[(6-amino-2-{3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl}-5-methylpyrimidin-4-yl)carbonyl]amino}-3-[(4-{[1-({1-[(5-amino-3,4-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy]-2-(4-{[3-(dimethylamino)propyl]carbamoyl}-2,4'-bi-1,3-thiazol
CAS-nummer:77368-74-2
MF:C60H93N19O26S2
MW:1560.62213110924
CID:1784203

2-({2-[2-{[(6-amino-2-{3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl}-5-methylpyrimidin-4-yl)carbonyl]amino}-3-[(4-{[1-({1-[(5-amino-3,4-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy]-2-(4-{[3-(dimethylamino)propyl]carbamoyl}-2,4'-bi-1,3-thiazol Chemische en fysische eigenschappen

Naam en identificatie

    • 2-({2-[2-{[(6-amino-2-{3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl}-5-methylpyrimidin-4-yl)carbonyl]amino}-3-[(4-{[1-({1-[(5-amino-3,4-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy]-2-(4-{[3-(dimethylamino)propyl]carbamoyl}-2,4'-bi-1,3-thiazol
    • LogP
    • Inchi: 1S/C60H93N19O26S2/c1-19-34(75-49(77-47(19)64)24(10-31(62)84)69-12-23(61)48(65)93)51(95)76-36(44(25-13-67-18-70-25)102-59-46(40(89)37(86)29(14-80)101-59)103-58-42(91)45(104-60(66)98)38(87)30(15-81)100-58)53(97)71-20(2)28(83)11-32(85)74-35(21(3)82)52(96)78-54(105-57-41(90)39(88)33(63)22(4)99-57)43(92)56-73-27(17-107-56)55-72-26(16-106-55)50(94)68-8-7-9-79(5)6/h13,16-18,20-24,28-30,33,35-46,54,57-59,69,80-83,86-92H,7-12,14-15,61,63H2,1-6H3,(H2,62,84)(H2,65,93)(H2,66,98)(H,67,70)(H,68,94)(H,71,97)(H,74,85)(H,76,95)(H,78,96)(H2,64,75,77)
    • InChI-sleutel: RCZBMUFHTMUAQC-UHFFFAOYSA-N
    • LACHT: CC(C(C(NC(C(C1SC=C(C2SC=C(C(NCCCN(C)C)=O)N=2)N=1)O)OC1C(O)C(O)C(N)C(C)O1)=O)NC(CC(C(NC(C(C(C1N=CNC=1)OC1C(OC2C(O)C(OC(=O)N)C(O)C(CO)O2)C(O)C(O)C(CO)O1)NC(C1C(C)=C(N)N=C(C(NCC(C(=O)N)N)CC(=O)N)N=1)=O)=O)C)O)=O)O

Berekende eigenschappen

  • Exacte massa: 1559.598
  • Monoisotopische massa: 1559.598
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 24
  • Aantal waterstofbondacceptatoren: 38
  • Zware atoomtelling: 107
  • Aantal draaibare bindingen: 38
  • Complexiteit: 2930
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 23
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 792A^2

Experimentele eigenschappen

  • Dichtheid: 1.63
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • Brekindex: 1.698

2-({2-[2-{[(6-amino-2-{3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl}-5-methylpyrimidin-4-yl)carbonyl]amino}-3-[(4-{[1-({1-[(5-amino-3,4-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy]-2-(4-{[3-(dimethylamino)propyl]carbamoyl}-2,4'-bi-1,3-thiazol Gerelateerde literatuur

Aanbevolen leveranciers
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Taian Jiayue Biochemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taian Jiayue Biochemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.